molecular formula C12H10BrNO B051962 2-(Benzyloxy)-6-bromopyridine CAS No. 117068-71-0

2-(Benzyloxy)-6-bromopyridine

Cat. No. B051962
CAS RN: 117068-71-0
M. Wt: 264.12 g/mol
InChI Key: WEMPEMXDSUATEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This would involve discussing the reactions that the compound undergoes, including the conditions required for these reactions and the products formed .


Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, stability, etc .

Safety and Hazards

This would involve a discussion of how to safely handle and store the compound, as well as any potential hazards associated with its use .

Future Directions

This would involve a discussion of potential future research directions, such as new reactions that the compound could undergo, or new applications for the compound .

properties

IUPAC Name

2-bromo-6-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMPEMXDSUATEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355811
Record name 2-Bromo-6-benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-6-bromopyridine

CAS RN

117068-71-0
Record name 2-Bromo-6-benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred mixture of 2,6-dibromopyridine (3.55 g), benzyl. alcohol (1.63 g), potassium hydroxide (1.68 g), 18-Crown-6 (0.20 g) and toluene (25 ml) is heated under reflux for 30 minutes. The cool solution washed with water and brine, dried (MgSO4) and evaporated to give an oil which is vacuum-distilled (Kugelrohr) to give 3.85 g of 2-benzyloxy-6-bromopyridine, bp 220-225° C./1.0 mm.
Quantity
3.55 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
1.68 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.9 ml benzyl alcohol was dissolved in 10 ml N,N-dimethylformamide and 0.7 g sodium hydride (purity 95%) was slowly added. After gas evolution has ceased, 6 g 2,6-dibromopyridine was added and the mixture heated to reflux for 3 hours. After cooling, the reaction mixture was filtered through a silica gel column using hexane/ethyl acetate 1/1. The solvent was removed in vacuo and the crude product purified by flash silica gel column chromatography. The title compound was obtained as a colourless oil.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

2,6-Dibromopyridine was condensed with benzyl alcohol by Ullmann reaction to obtain 2-benzyloxy-6-bromopyridine (yield 76%). This was further condensed with m-cresol by Ullmann reaction to obtain 2-benzyloxy-6-(3-methylphenoxy)-pyridine (yield 83%), which was then subjected to catalytic reduction in the presence of a catalyst, 5% palladium-carbon, to obtain 6-(3-methylphenoxy)-2-pyridone (yield 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-6-bromopyridine
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-6-bromopyridine
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-6-bromopyridine
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-6-bromopyridine
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-6-bromopyridine
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-6-bromopyridine

Q & A

Q1: What is the role of 2-(Benzyloxy)-6-bromopyridine in the synthesis of 2,4'-bipyridine?

A: 2-(Benzyloxy)-6-bromopyridine serves as a crucial starting material in the synthesis of 2,4'-bipyridine. [] The synthesis involves a reaction with N-ethoxycarbonylpyridinium chloride, leading to the formation of 6-benzyloxy-2,4'-bipyridine. This intermediate is then further transformed through subsequent steps to yield the final product, 2,4'-bipyridine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.